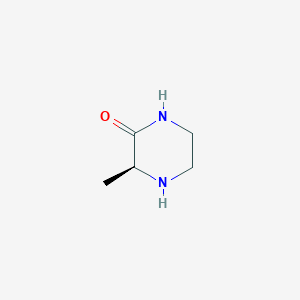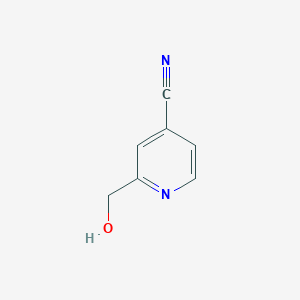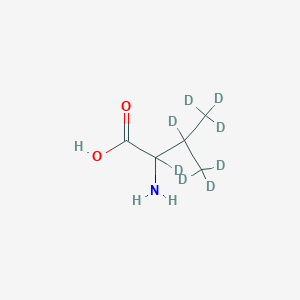
DL-Valine-d8
Descripción general
Descripción
DL-Valine-d8: is a deuterated form of the amino acid valine, where eight hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study metabolic pathways, protein structures, and other biochemical processes. The molecular formula of this compound is (CD3)2CDCD(NH2)CO2H, and it has a molecular weight of 125.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Valine-d8 can be synthesized through various methods, including chemical synthesis and microbial preparation. One common method involves the deuteration of valine using deuterated reagents. The reaction typically involves the use of deuterated water (D2O) and a deuterated catalyst under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as bacteria are engineered to produce valine, which is then subjected to deuteration. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions: DL-Valine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form deuterated valinol.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various catalysts and reagents, including palladium on carbon (Pd/C) and deuterated solvents, are employed.
Major Products:
Oxidation: Formation of deuterated keto acids.
Reduction: Formation of deuterated valinol.
Substitution: Formation of various deuterated derivatives.
Aplicaciones Científicas De Investigación
DL-Valine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.
Biology: Employed in protein structure analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of DL-Valine-d8 involves its incorporation into metabolic pathways and protein structures. The deuterium atoms in this compound provide a unique isotopic signature that can be detected using analytical techniques such as NMR spectroscopy. This allows researchers to track the compound’s distribution and interactions within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Comparación Con Compuestos Similares
DL-Valine-d8 is unique due to its deuterium labeling, which distinguishes it from other non-deuterated amino acids. Similar compounds include:
L-Valine-d8: The L-isomer of valine with deuterium labeling.
D-Valine-d8: The D-isomer of valine with deuterium labeling.
DL-Glutamic acid-d3: Another deuterated amino acid used in similar research applications
This compound’s uniqueness lies in its ability to provide detailed insights into biochemical processes through isotopic labeling, making it a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-PIODKIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514732 | |
| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203784-63-8 | |
| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DL-Valine-d8 is a stable-isotope labeled form of valine. In the research paper you provided [], researchers used this compound as a tracer to investigate the biosynthesis of cystothiazole A in Cystobacter fuscus. By feeding the bacteria this compound and analyzing the resulting cystothiazole A, they confirmed that the isopropyl moiety of cystothiazole A is derived from L-valine, likely through its conversion to isobutyryl-CoA. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





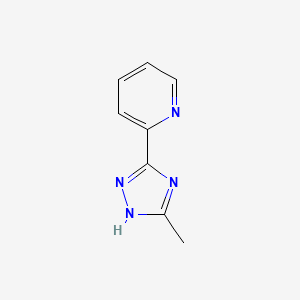


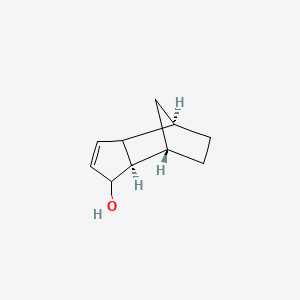
![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)

